molecular formula C9H11F2N3O2 B1364102 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 725699-03-6

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1364102
CAS No.: 725699-03-6
M. Wt: 231.2 g/mol
InChI Key: QRBDCVYZAXZQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrazolo[1,5-a]pyrimidine core with a difluoromethyl group at position 7, a methyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular weight is approximately 307.30 g/mol, similar to other derivatives in this class .

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O2/c1-4-2-6(8(10)11)14-7(12-4)3-5(13-14)9(15)16/h3-4,6,8,12H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBDCVYZAXZQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122660
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725699-03-6
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725699-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 725699-03-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies and findings.

The chemical formula of this compound is C₉H₁₁F₂N₃O₂. It is characterized by the following properties:

PropertyValue
Molecular Weight215.20 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, research has shown that compounds similar to this compound demonstrate inhibitory activity against key oncogenic pathways. Specifically, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways effectively .

Case Study:
A study involving various pyrazole derivatives highlighted their effectiveness in inhibiting cancer cell proliferation. In particular, compounds with similar structures showed a synergistic effect when combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results suggested that these compounds could enhance the efficacy of existing chemotherapy agents .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation and pain. Research has demonstrated that certain pyrazole compounds exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table: Comparison of Anti-inflammatory Effects

CompoundCOX-2 Inhibition (%)Comparison Drug (Celecoxib)
Pyrazole Derivative A71%22%
Pyrazole Derivative B65%22%
Pyrazole Derivative C62%22%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammatory responses. The inhibition of enzymes such as cyclooxygenases (COX) and receptor tyrosine kinases (RTKs) plays a significant role in its therapeutic potential.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer therapies. The compound's structural framework allows for modifications that can enhance its efficacy against various cancer types. For instance, research has shown that certain derivatives exhibit selective inhibition of cancer cell proliferation through targeted interactions with specific enzymes or pathways involved in tumor growth .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms. For example, the pyrazolo[1,5-a]pyrimidine scaffold is known for its activity against protein kinases and other targets involved in signaling pathways relevant to cancer and inflammatory diseases . This enzyme inhibition potential makes it a promising candidate for further development into therapeutic agents.

Synthesis and Functionalization

The synthesis of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves several synthetic strategies that allow for the introduction of various functional groups. These modifications can enhance the compound's biological activity and selectivity. Recent advancements in synthetic methodologies have improved the efficiency of producing such compounds while maintaining high yields .

Case Study 1: Anticancer Properties

A study published in Molecules examined various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Researchers reported that certain modifications to the core structure significantly increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of pyrazolo[1,5-a]pyrimidine derivatives. The researchers identified specific compounds that effectively inhibited key protein kinases associated with cancer progression. This work demonstrated the potential for these derivatives to serve as lead compounds in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/Reference) R5 Substituent R7 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Methyl Difluoromethyl ~307.30 Enhanced metabolic stability
5-Methyl-7-pentafluoroethyl analog (MFCD04045222) Methyl Pentafluoroethyl 297.19 Higher lipophilicity due to CF2CF3
Ethyl 5-(4-Fluorophenyl)-7-TFM analog (CymitQuimica) 4-Fluorophenyl Trifluoromethyl N/A Lab use; aryl substituent increases steric bulk
5-(Furan-2-yl)-7-TFM analog (313968-60-4) Furan-2-yl Trifluoromethyl 297.19 Potential electronic modulation via heterocycle
Key Observations:
  • Difluoromethyl vs. Trifluoromethyl/Pentafluoroethyl : The difluoromethyl group (CF2H) offers intermediate electronegativity and steric bulk compared to trifluoromethyl (CF3) or pentafluoroethyl (CF2CF3). This balance may improve bioavailability and reduce toxicity relative to bulkier fluorinated groups .
  • Methyl vs. Aryl/Heteroaryl at R5 : The methyl group at R5 in the target compound likely enhances metabolic stability compared to aryl substituents (e.g., 4-fluorophenyl or furan-2-yl), which may undergo oxidative metabolism .

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

The key step in synthesizing this compound is the formation of the pyrazolo[1,5-a]pyrimidine ring system. This is often achieved via condensation reactions involving:

  • A hydrazine derivative (providing the pyrazole moiety).
  • A β-dicarbonyl compound or its equivalent (to form the pyrimidine ring).

Example Reaction:
A substituted hydrazine reacts with an α,β-unsaturated carbonyl compound under acidic or basic conditions to yield the fused heterocyclic system.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) can be introduced using reagents such as difluorocarbene precursors (e.g., TMSCF2H or difluoroiodomethane) in the presence of a base. Alternatively, direct fluorination techniques using electrophilic fluorinating agents may be employed.

Key Reagents:

  • TMSCF2H (trimethylsilyldifluoromethane).
  • Electrophilic fluorinating agents like Selectfluor.

Reaction Conditions:
Typically, these reactions are performed under mild conditions to avoid decomposition of sensitive functional groups.

Carboxylation

The carboxylic acid functionality can be introduced through:

  • Hydrolysis of an ester precursor.
  • Direct carboxylation using CO2 in the presence of a base.

Example Reaction:
An ester intermediate is treated with a strong base (e.g., NaOH or KOH) followed by acidification to yield the free carboxylic acid.

Optimized Synthesis Pathway

A reported pathway for synthesizing this compound involves the following steps:

  • Starting Material Preparation: A methyl-substituted pyrazole derivative is synthesized through cyclization reactions.
  • Ring Closure: The pyrazole derivative undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
  • Difluoromethylation: Introduction of the difluoromethyl group using TMSCF2H under basic conditions.
  • Carboxylation: Hydrolysis of an ester intermediate or direct carboxylation using CO2.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Outcome
Formation of Core Hydrazine + β-dicarbonyl Acidic/basic medium, reflux Pyrazolo[1,5-a]pyrimidine core
Difluoromethylation TMSCF2H + Base Mild temperature, inert atmosphere Introduction of -CF2H group
Carboxylation Ester hydrolysis/CO2 Strong base (e.g., NaOH), aqueous workup Formation of carboxylic acid functionality

Challenges and Considerations

  • Regioselectivity: Ensuring selective functionalization at desired positions on the heterocyclic scaffold.
  • Stability: The difluoromethyl group is sensitive to harsh conditions; thus, mild reaction conditions are preferred.
  • Yield Optimization: Multi-step synthesis may lead to reduced overall yield; optimizing each step is crucial.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminones. For example, Ren et al. demonstrated the use of 5-aminopyrazole derivatives and sodium nitromalonaldehyde to synthesize pyrazolo[1,5-a]pyrimidines via a two-step process involving condensation and hydrogenation . Reaction conditions (solvent, temperature, catalyst) must be optimized to control regioselectivity and yield. Ethanol/DMF or pyridine are common solvents, and crystallization from ethanol or DMF is often employed for purification .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying the difluoromethyl group and tetrahydropyrimidine ring structure. IR spectroscopy can confirm carboxylic acid and pyrimidine functional groups. Mass spectrometry (MS) provides molecular weight validation. For example, Abdelhamid et al. used NMR and IR to confirm the structure of related pyrazolo[1,5-a]pyrimidines, while MS data aligned with theoretical molecular masses .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates. Waste should be segregated and disposed via certified biohazard services, as improper handling of fluorinated compounds risks environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For instance, using bulky substituents on the enaminone precursor (e.g., trifluoromethyl groups) can direct cyclization to the desired position. Solvent polarity and temperature also modulate reaction pathways. Suzuki et al. achieved selective synthesis of HMG-CoA reductase inhibitors by optimizing these parameters .

Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : These compounds often act as enzyme inhibitors or receptor ligands. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups exhibit COX-2 inhibition due to hydrophobic interactions in the enzyme's active site . Computational docking studies (e.g., using PubChem data) can predict binding affinities and guide structural modifications for enhanced activity .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from impurities or tautomerism. Compare data with structurally analogous compounds (e.g., 7-chloro-5-methyl-2-phenyl derivatives) to identify consistent trends . If ambiguity persists, X-ray crystallography (as in Acta Crystallographica reports) provides definitive structural confirmation .

Q. What strategies improve the stability of the carboxylic acid moiety during storage?

  • Methodological Answer : Store the compound in anhydrous conditions (desiccators under nitrogen) to prevent hydrolysis. Lyophilization or salt formation (e.g., sodium carboxylate) enhances shelf life. Stability studies under varying pH and temperature can identify optimal storage protocols .

Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron distribution and reactive sites, while molecular dynamics simulations assess ligand-receptor interactions. For example, PubChem’s SMILES and InChI data enable virtual screening against target proteins (e.g., CRF1 receptors) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.